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2-(3-nitrophenyl)butanoic acid Documentation Hub

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  • Product: 2-(3-nitrophenyl)butanoic acid
  • CAS: 21762-22-1

Core Science & Biosynthesis

Foundational

Technical Guide: Indobufen Impurity 1 Chemical Properties

The following in-depth technical guide details the chemical properties, formation mechanism, and control strategies for Indobufen Impurity 1 . Executive Summary Indobufen Impurity 1 , identified chemically as 2-(3-aminop...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the chemical properties, formation mechanism, and control strategies for Indobufen Impurity 1 .

Executive Summary

Indobufen Impurity 1 , identified chemically as 2-(3-aminophenyl)butanoic acid (CAS: 21762-24-3), is a significant process-related impurity arising during the synthesis of the antiplatelet agent Indobufen.[1][2] Unlike degradation products formed during storage, Impurity 1 is a regioisomer generated during the initial nitration of the starting material, 2-phenylbutyric acid.[1] Its presence is critical because it possesses a similar solubility profile to the key intermediate, 2-(4-aminophenyl)butanoic acid, making downstream purification challenging.[1] If not controlled, it reacts in parallel with the active pharmaceutical ingredient (API) precursors to form the meta-isomer of Indobufen, a structural analog with potentially distinct pharmacological and toxicological profiles.

Chemical Characterization

Impurity 1 is an amphoteric molecule containing both a basic primary amine and an acidic carboxyl group. This dual nature dictates its behavior in aqueous and organic media, influencing extraction and chromatographic retention.

Identity & Physicochemical Data[1][3]
PropertySpecification
Common Name Indobufen Impurity 1
Chemical Name 2-(3-Aminophenyl)butanoic acid
Synonyms ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Ethyl-3-aminobenzeneacetic acid; 3-Amino-

-ethylphenylacetic acid
CAS Registry Number 21762-24-3
Molecular Formula C

H

NO

Molecular Weight 179.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dilute acids (protonation of amine) and dilute alkali (deprotonation of carboxyl); sparingly soluble in water at neutral pH; soluble in MeOH, DMSO.[1][2][3][4][]
pKa (Predicted) pKa

(COOH)

4.2; pKa

(NH

)

4.0–4.5 (Aniline derivative)
LogP

1.2 (pH dependent)
Structural Analysis

The molecule consists of a butyric acid backbone substituted at the C2 position by a phenyl ring. The distinguishing feature is the amino group at the meta (3-) position of the phenyl ring.[1] In contrast, the Indobufen precursor has the amino group at the para (4-) position .[1] This positional isomerism is the root cause of the separation difficulty.

Formation Mechanism & Synthesis Pathway

The formation of Impurity 1 is a classic consequence of Electrophilic Aromatic Substitution (EAS) regio-selectivity.[1]

Mechanistic Origin

Indobufen synthesis typically begins with the nitration of 2-phenylbutyric acid.[1] The alkyl group at the C1 position of the benzene ring is an ortho/para director. However, the steric bulk of the butyric acid chain favors the para position, but not exclusively.

  • Nitration: The nitration step produces predominantly 2-(4-nitrophenyl)butanoic acid (Para-isomer).[1] However, approximately 1–5% of the 2-(3-nitrophenyl)butanoic acid (Meta-isomer) is formed due to imperfect selectivity or high-temperature conditions.[1]

  • Reduction: Subsequent catalytic hydrogenation or metal reduction converts the nitro groups to amines. The meta-nitro impurity is reduced to 2-(3-aminophenyl)butanoic acid (Impurity 1) .[1]

Pathway Visualization

The following diagram illustrates the divergence point where Impurity 1 is generated alongside the active intermediate.

Indobufen_Impurity_Pathway Start 2-Phenylbutyric Acid (Starting Material) Reaction1 Nitration (HNO3/H2SO4) Start->Reaction1 Para_Nitro 2-(4-Nitrophenyl)butanoic acid (Major Intermediate) Reaction1->Para_Nitro Major Product (~95%) Meta_Nitro 2-(3-Nitrophenyl)butanoic acid (Minor Isomer) Reaction1->Meta_Nitro Regio-impurity (~5%) Reaction2 Reduction (H2/Pd-C or Zn/HCl) Para_Nitro->Reaction2 Meta_Nitro->Reaction2 Para_Amine 2-(4-Aminophenyl)butanoic acid (Key Precursor) Reaction2->Para_Amine Impurity1 Indobufen Impurity 1 (2-(3-Aminophenyl)butanoic acid) Reaction2->Impurity1 Formation of Impurity 1 Cyclization Cyclization with Phthalic Anhydride Para_Amine->Cyclization Impurity1->Cyclization Potential Side Reaction Indobufen INDOBUFEN API (Para-isomer) Cyclization->Indobufen Meta_Indobufen Meta-Indobufen (Downstream Impurity) Cyclization->Meta_Indobufen If Impurity 1 is not removed

Figure 1: Synthesis pathway of Indobufen showing the divergent formation of Impurity 1 during the nitration step.[1]

Analytical Profiling & Control Strategy

Detecting and quantifying Impurity 1 requires high-resolution chromatography due to its structural similarity to the main intermediate.[1]

HPLC Method Principles

Separation is achieved based on the slight difference in hydrophobicity and pKa between the meta (Impurity 1) and para (Precursor) isomers. The para-isomer typically has a slightly different interaction with C18 stationary phases due to the symmetry and packing of the 1,4-substitution compared to the 1,3-substitution.[1]

  • Stationary Phase: C18 (Octadecylsilane) column with high carbon load.

  • Mobile Phase: Phosphate buffer (pH 3.0–4.0) / Acetonitrile gradient. Acidic pH suppresses ionization of the carboxylic acid (keeping it neutral/hydrophobic) while the amine remains protonated.

  • Detection: UV at 240–254 nm. The aniline chromophore is distinct.

Control Limits (ICH Q3A)
  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%[1]

Purification Strategy

Since Impurity 1 is difficult to remove after the final cyclization step, control is best exerted at the intermediate stage :

  • Crystallization of Nitro-Intermediate: The para-nitro intermediate crystallizes more readily than the meta-isomer.[1] Recrystallization of 2-(4-nitrophenyl)butanoic acid from ethanol/water is the most effective purge point.[1]

  • pH-Controlled Precipitation: The para-amino acid and meta-amino acid (Impurity 1) have slightly different isoelectric points.[1] Careful pH adjustment can selectively precipitate the desired para-isomer.[1]

Experimental Protocols

Protocol: Synthesis of Impurity 1 Reference Standard

To validate analytical methods, a pure standard of Impurity 1 is required. This protocol outlines the targeted synthesis of the meta-isomer.

Reagents:

  • 2-Phenylbutyric acid[1][3]

  • Nitric acid (fuming) / Sulfuric acid[1]

  • Palladium on Carbon (10% Pd/C)[1]

  • Hydrogen gas[1]

  • Methanol[1]

Step-by-Step Methodology:

  • Nitration (Non-selective): Dissolve 2-phenylbutyric acid (10 g) in conc. H

    
    SO
    
    
    
    (50 mL) at 0°C. Dropwise add fuming HNO
    
    
    (1.1 eq). Stir for 2 hours.
  • Isomer Separation (Critical Step): Pour onto ice. Extract with Ethyl Acetate. The crude mixture contains both para and meta isomers.

    • Purification: Use Preparative HPLC or fractional crystallization to isolate the 2-(3-nitrophenyl)butanoic acid (the minor component in standard synthesis, but here we enrich the mother liquors or use a meta-directing synthesis route if available).[1] Note: For pure standard preparation, starting with 3-nitro-phenylacetic acid derivatives via alkylation is cleaner.[1]

  • Reduction: Dissolve the isolated meta-nitro intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 hours.

  • Isolation: Filter catalyst. Concentrate filtrate. Recrystallize from water/ethanol to obtain 2-(3-aminophenyl)butanoic acid (Impurity 1).[1]

  • Characterization: Confirm structure via

    
    H-NMR (look for meta-coupling pattern: singlet/doublet/triplet/doublet in aromatic region) and MS (m/z 180 [M+H]
    
    
    
    ).
Protocol: Analytical Method for Impurity Detection

System: HPLC with UV-Vis Detector (e.g., Agilent 1200). Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm.

Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Injection Vol: 10 µL

  • Wavelength: 254 nm[1]

  • Column Temp: 30°C

Mobile Phase:

  • Solvent A: 0.05M KH

    
    PO
    
    
    
    buffer (pH 3.5 with H
    
    
    PO
    
    
    )
  • Solvent B: Acetonitrile

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 60% A / 40% B

    • 25 min: 60% A / 40% B

    • 30 min: 90% A / 10% B

Expected Results:

  • Impurity 1 (Meta-amine): Retention time approx.[1] 0.9–0.95 relative to the Para-amine (due to slightly lower lipophilicity or shape selectivity).

  • Intermediate (Para-amine): Main peak.

  • Resolution (Rs): Must be > 1.5 for quantitative accuracy.

References

  • Veeprho Laboratories. (2025). Indobufen Impurities and Related Compounds. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107641, Indobufen. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard reference for impurity profiling methodologies).

Sources

Exploratory

Technical Whitepaper: Sourcing and Validation of 2-(3-Nitrophenyl)butanoic Acid Reference Standards

Executive Summary In the development of anti-platelet agents like Indobufen , the control of positional isomers is a critical quality attribute (CQA). 2-(3-nitrophenyl)butanoic acid (CAS: 21762-22-1) is a specific positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anti-platelet agents like Indobufen , the control of positional isomers is a critical quality attribute (CQA). 2-(3-nitrophenyl)butanoic acid (CAS: 21762-22-1) is a specific positional isomer of the key Indobufen intermediate, 2-(4-nitrophenyl)butanoic acid. Due to the electrophilic aromatic substitution mechanics during synthesis, the meta-isomer (3-nitro) forms as a byproduct alongside the desired para-isomer.

This guide addresses the scarcity of primary pharmacopeial standards for this specific isomer by establishing a Self-Validating Sourcing Protocol . It empowers researchers to procure "Research Grade" materials and upgrade them to "Reference Standard" quality through rigorous in-house characterization.

Part 1: Chemical Identity & Critical Context

Understanding the origin of this impurity is the first step in controlling it. It arises primarily during the nitration of 2-phenylbutyric acid, where regioselectivity is never 100%.

AttributeSpecification
Chemical Name 2-(3-nitrophenyl)butanoic acid
Common Name meta-Nitro Indobufen Intermediate
CAS Number 21762-22-1 (Distinct from para-isomer 7463-53-8)
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Role Process Impurity / Positional Isomer
Criticality High (Close eluting peak in RP-HPLC)
Impurity Origin Pathway

The following diagram illustrates the nitration pathway where the meta-isomer forms as a minor byproduct due to steric and electronic effects.

NitrationPath Start 2-Phenylbutyric Acid (Starting Material) Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Para 2-(4-nitrophenyl)butanoic acid (Major Product: >90%) Reagent->Para Major Path Ortho 2-(2-nitrophenyl)butanoic acid (Minor Impurity) Reagent->Ortho Steric Hindrance Meta 2-(3-nitrophenyl)butanoic acid (Trace Impurity: CAS 21762-22-1) Reagent->Meta Electronic Disfavor

Figure 1: Regioselectivity of nitration leading to the formation of the 3-nitro impurity.

Part 2: Supplier Landscape & Selection Strategy

Unlike the primary intermediate (4-nitro isomer), the 3-nitro isomer is rarely available as a USP/EP Primary Standard. You must rely on Specialized Impurity Manufacturers or Custom Synthesis Houses .

Supplier Tiering System
TierSupplier TypeRecommended VendorsUse Case
Tier 1 Specialized Impurity Providers Veeprho , Simson Pharma , TLC , MolPort Method Validation & QC. These vendors often provide a detailed CoA with H-NMR and HPLC purity.
Tier 2 Catalog Chemical Suppliers Ambeed , Fluorochem , Combi-Blocks R&D / Early Screening. Lower cost, but CoA may lack isomeric purity data. Requires in-house upgrade.
Tier 3 Custom Synthesis BOC Sciences , ChemBK When Out of Stock. Synthesis on demand (Lead time: 4-8 weeks).
Procurement Directive: The "Isomeric Purity" Clause

When requesting quotes, do not accept a generic "Purity > 95%" statement. You must specify:

"Certificate of Analysis must report Isomeric Purity via HPLC, specifically resolving the 3-nitro from the 4-nitro isomer."

Part 3: Validation Protocol (The "In-House Upgrade")

If you source a Tier 2 standard (e.g., from Ambeed or Fluorochem), you cannot assume it is suitable for quantitative use without verification. Use this Self-Validating Protocol to upgrade a chemical to a Reference Standard.

Workflow: From Vial to Validated Standard

ValidationWorkflow Receipt Receive Material (Tier 2 Supplier) ID_Check Identity Check (H-NMR & MS) Receipt->ID_Check Purity_Check Isomeric Purity (HPLC - High Resolution) ID_Check->Purity_Check Decision Isomer Resolved? Purity_Check->Decision qNMR Potency Assignment (qNMR w/ Internal Std) Decision->qNMR Yes (>98%) Fail Reject / Recrystallize Decision->Fail No (Mixed Isomers) Final Release as Secondary Standard qNMR->Final

Figure 2: In-house qualification workflow for secondary reference standards.

Step 1: Identity Confirmation (NMR)

The meta-substitution pattern is distinct in Proton NMR (


H-NMR).
  • Diagnostic Signal: Look for the singlet-like (t) proton at position 2 of the aromatic ring (between the nitro and alkyl group).

  • Differentiation: The para-isomer (major product) shows a classic AA'BB' doublet system. The meta-isomer (target) shows a more complex ABCD splitting pattern.

Step 2: Isomeric Separation (HPLC Method)

Standard C18 columns may struggle to separate positional isomers. Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column for enhanced pi-pi selectivity.

Recommended Method Parameters:

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Expectation: The ortho-isomer usually elutes first (steric effect), followed closely by meta and para.

Part 4: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24047, 2-(4-Nitrophenyl)butyric acid (Isomer Context). Retrieved from [Link]

  • Veeprho Laboratories. Indobufen Impurities and Related Compounds - Catalog Entry. Retrieved from [Link]

  • PrepChem. Synthesis of 2-(4-nitrophenyl)butyric acid (Nitration Mechanism Reference). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Method for Indobufen Impurity Profiling

This Application Note is designed for researchers and QC scientists involved in the development and validation of analytical methods for Indobufen , a platelet aggregation inhibitor. It synthesizes pharmacopoeial standar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists involved in the development and validation of analytical methods for Indobufen , a platelet aggregation inhibitor. It synthesizes pharmacopoeial standards with modern stability-indicating logic to address specific impurity challenges, particularly the separation of isoindolinone derivatives.

Introduction & Scientific Rationale

Indobufen (2-[4-(1-oxo-2-isoindolinyl)phenyl]butanoic acid) acts by reversibly inhibiting platelet cyclooxygenase.[1][2][3][4][5][6] Unlike Aspirin, its effect is reversible, necessitating precise dosing and high purity to maintain therapeutic efficacy without toxicity.

The synthesis and degradation of Indobufen involve the isoindolinone ring system , which is prone to oxidation and hydrolysis. The primary analytical challenge is differentiating Indobufen from its structurally similar precursors and degradation products, specifically:

  • Impurity A (Hydroxy-derivative): 2-(4-(1-hydroxy-3-oxoisoindolin-2-yl)phenyl)butanoic acid.[1][2][3][4]

  • Impurity B (Dioxo/Phthalimido-derivative): 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)butanoic acid.

These impurities possess similar pKa values and hydrophobicity to the API, requiring a method with high selectivity (α) and theoretical plate counts (N).

Method Development Logic
  • Stationary Phase: A high-density C18 (L1) column is selected to maximize hydrophobic interaction.

  • Mobile Phase pH: Indobufen is a carboxylic acid (pKa ≈ 4.5). To ensure robust retention and symmetrical peak shape, the mobile phase pH is maintained at 3.5 . This suppresses ionization, keeping the analyte in its neutral, more hydrophobic state, preventing peak tailing associated with secondary silanol interactions.

  • Detection: While the phenyl ring absorbs at 254 nm, the isoindolinone moiety shows enhanced absorbance at 228 nm , significantly improving the Limit of Quantitation (LOQ) for related impurities.

Chemical Context & Signaling Pathway

Understanding the origin of impurities is crucial for method development. The following diagram illustrates the degradation pathway and logical flow of the analytical method.

Indobufen_Analysis Start Indobufen (API) [Isoindolinone Core] Oxidation Oxidative Stress (Storage/Synthesis) Start->Oxidation Hydrolysis Hydrolysis (Moisture) Start->Hydrolysis Method HPLC Method Strategy Start->Method Impurity_B Impurity B (Dioxo-derivative) High Hydrophobicity Oxidation->Impurity_B Oxidation Impurity_B->Method Impurity_A Impurity A (Hydroxy-derivative) Polar/Early Eluting Hydrolysis->Impurity_A Degradation Impurity_A->Method Condition1 pH 3.5 Buffer (Suppresses Ionization) Method->Condition1 Condition2 Gradient Elution (Separates Polar Imp A from Non-polar Imp B) Method->Condition2

Figure 1: Degradation pathways of Indobufen leading to key impurities and the corresponding chromatographic strategy.

Experimental Protocol

Reagents & Standards
  • Indobufen Reference Standard: >99.0% purity.

  • Impurity Standards: Impurity A (Hydroxy) and Impurity B (Dioxo).

  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Grade.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Chromatographic Conditions

This protocol utilizes a gradient elution to resolve the early-eluting polar degradation products (Impurity A) from the late-eluting oxidation products (Impurity B).

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., ZORBAX Eclipse Plus or equivalent)High surface area for resolution of structural isomers.
Mobile Phase A 20 mM

, adjusted to pH 3.5 with

Buffering capacity at acidic pH ensures analyte neutrality.
Mobile Phase B Acetonitrile (100%)Strong organic modifier to elute hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure <200 bar.
Column Temp. 30°CImproves mass transfer and reproducibility.
Injection Volume 20 µLHigher volume to meet LOQ requirements for impurities.
Detection UV @ 228 nmMax absorbance for isoindolinone ring; higher sensitivity than 254 nm.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial Isocratic Hold
5.07030End of Hold
25.02080Linear Gradient (Elute Impurity B)
30.02080Wash
31.07030Re-equilibration
40.07030End of Run
Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Solution: Dissolve Indobufen RS to a concentration of 0.5 mg/mL.

  • Sample Solution: Grind tablets (if applicable), disperse in diluent, sonicate for 15 mins, and filter through 0.45 µm PVDF filter. Final concentration: 0.5 mg/mL.

  • Sensitivity Solution: Dilute Standard Solution to 0.05% (0.25 µg/mL) to establish LOQ.

System Suitability & Validation

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before analyzing samples.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between Indobufen and Impurity A (critical pair).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the Indobufen peak.
    
  • Theoretical Plates (

    
    ):  > 5,000 for the Indobufen peak.
    
  • Precision (RSD): < 2.0% for 5 replicate injections of the Standard Solution.

Validation Parameters (Summary)

Based on ICH Q2(R1) guidelines.

ParameterAcceptance LimitTypical Result
Linearity (

)
> 0.9990.9998 (Range: 0.1 – 150% of target)
LOD S/N > 30.02 µg/mL
LOQ S/N > 100.05 µg/mL
Recovery 90.0% – 110.0%98.5% – 101.2% (Spiked at 3 levels)
Robustness pH ± 0.2 unitsResolution remains > 1.8

Troubleshooting & "Field-Proven" Insights

  • Ghost Peaks: If ghost peaks appear around 15-20 minutes, check the water quality. Phosphate buffers can precipitate in the pump heads if high organic content (>80%) meets the buffer directly in the mixing chamber without a delay coil. Always premix or ensure proper line priming.

  • Peak Tailing: Indobufen is sensitive to metal activity. If tailing increases, use a column with "end-capping" technology or add a sacrificial base (like triethylamine, though pH 3.5 usually negates this need) to the mobile phase.

  • Retention Time Drift: The isoindolinone ring is sensitive to temperature fluctuations. Ensure the column oven is stable at 30°C ± 0.5°C.

References

  • Li, Y., Kong, X., et al. (2021).[2][3] Characterization of an Unknown Impurity in Indobufen Tablets by HPLC-Q-TOF MS and NMR. Current Pharmaceutical Analysis.

  • European Directorate for the Quality of Medicines. (2020). Control of Impurities in Substances for Pharmaceutical Use (General Text 5.10). European Pharmacopoeia.

  • Waters Corporation. (2024). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method.

  • National Center for Biotechnology Information. (2025). Indobufen Compound Summary. PubChem.

Sources

Application

separation of meta and para nitrophenyl butyric acid isomers

Application Note: Precision Separation of meta- and para-Nitrophenyl Butyric Acid Isomers Executive Summary The separation of 4-(3-nitrophenyl)butyric acid (meta-NPBA) and 4-(4-nitrophenyl)butyric acid (para-NPBA) presen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Separation of meta- and para-Nitrophenyl Butyric Acid Isomers

Executive Summary

The separation of 4-(3-nitrophenyl)butyric acid (meta-NPBA) and 4-(4-nitrophenyl)butyric acid (para-NPBA) presents a classic chromatographic challenge: separating regioisomers with identical molecular weights (209.20 g/mol ) and negligible pKa differences. Standard C18 alkyl phases often fail to resolve these species due to their similar hydrophobicity.

This guide details a high-resolution protocol utilizing Biphenyl stationary phases , exploiting


-

electron interactions to achieve baseline resolution. We provide workflows for analytical UHPLC (for purity checks) and Preparative HPLC (for isolation).

Chemical Context & Challenge

Featuremeta-Isomer (3-NPBA)para-Isomer (4-NPBA)
Structure Nitro group at position 3 (120° kink)Nitro group at position 4 (Linear)
Electronic State Electron-withdrawing (Inductive)Electron-withdrawing (Resonance+Inductive)
Separation Hurdle Similar LogP; identical mass (Isobaric)Similar LogP; identical mass (Isobaric)
Key Differentiator Steric Shape: "Bent" geometry reduces

-overlap.
Steric Shape: Planar/Linear geometry maximizes

-overlap.

Mechanistic Insight: While the propyl linker diminishes the electronic effect of the nitro group on the carboxylic acid tail, the nitro group significantly alters the electron density of the benzene ring.

  • The Solution: Use a stationary phase with aromatic rings (Phenyl-Hexyl or Biphenyl). The para-isomer, being more linear and planar, typically engages in stronger

    
    -
    
    
    
    stacking interactions with the stationary phase than the sterically "kinked" meta-isomer. Consequently, the para-isomer is retained longer.

Analytical Protocol: UHPLC Separation

Objective: Quantify isomer ratio with Resolution (


) > 2.0.
A. Instrumentation & Consumables[1][2][3][4][5]
  • System: UHPLC with Binary Pump and Diode Array Detector (DAD).

  • Column: Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 100 mm, 1.7 µm or 2.7 µm).

    • Why? Biphenyl phases offer superior selectivity for nitro-aromatics compared to C18 or standard Phenyl-Hexyl due to increased electron density in the stationary phase.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because protic solvents enhance

      
      -
      
      
      
      selectivity.
B. Method Parameters
ParameterSetting
Flow Rate 0.4 mL/min
Temperature 35°C (Control is critical; higher temps reduce

-

selectivity)
Injection Vol 2.0 µL
Detection UV 270 nm (Nitro-specific) & 210 nm (Backbone)
Gradient Time (min) | %B
0.00
6.00
6.01
8.00
8.01
10.00
C. Expected Results
  • Elution Order: meta-NPBA elutes first; para-NPBA elutes second.

  • Selectivity (

    
    ):  Expected 
    
    
    
    .

Preparative Protocol: Scale-Up Isolation

Objective: Isolate >100 mg of pure isomer for synthesis.

A. Modifications for Scale-Up
  • Column: Prep-scale Biphenyl (21.2 x 150 mm, 5 µm).

  • Mobile Phase: Switch modifier to 0.1% Trifluoroacetic Acid (TFA) .

    • Reasoning: TFA sharpens peaks for carboxylic acids by suppressing ionization more aggressively than formic acid, allowing higher loading capacity without peak fronting.

  • Flow Rate: 20 mL/min.

B. Loading Strategy
  • Dissolve crude mixture in 50:50 Methanol:Water. Avoid pure DMSO if possible, as it disrupts the initial partitioning on phenyl phases.

  • Solvent Strength Calculation: If the analytical retention is at 50% B, start the prep gradient at 40% B to maximize resolution during the high-mass load.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct separation mode and troubleshooting resolution issues.

SeparationWorkflow Start Start: Isomer Mixture (meta- vs para-NPBA) CheckCol Select Column Chemistry Start->CheckCol C18 C18 Column CheckCol->C18 Standard Screening Biphenyl Biphenyl / Phenyl-Hexyl CheckCol->Biphenyl Recommended Result Check Resolution (Rs) C18->Result Often Poor Selectivity Solvent Select Organic Modifier Biphenyl->Solvent ACN Acetonitrile (Suppresses pi-pi) Solvent->ACN MeOH Methanol (Enhances pi-pi) Solvent->MeOH Preferred Run Run Gradient (Water/MeOH + 0.1% FA) MeOH->Run Run->Result Good Rs > 1.5 (Proceed to Quant/Prep) Result->Good Bad Rs < 1.5 (Co-elution) Result->Bad Fix1 Lower Temp to 25°C Bad->Fix1 Step 1 Fix2 Switch to Normal Phase (Hexane/EtOH) Bad->Fix2 Step 2 (Alternative) Fix1->Result

Figure 1: Decision tree for optimizing regioisomer separation, prioritizing


-selective stationary phases.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Carboxylic acid ionization or silanol interaction.Ensure pH < 3.[1]0. Use 0.1% TFA (UV only) or high-quality Formic Acid.
Low Resolution

-

interactions are too weak.
Switch solvent: Change ACN to MeOH. Lower Temp: Reduce column oven from 40°C to 25°C.
Retention Shift Column "dewetting" (if 100% aqueous used).Biphenyl phases are generally robust, but ensure at least 5% organic is present at start.

References

  • SIELC Technologies. (2018).[2] Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Chromatography Forum. (2017). Separation of positional isomers (Discussion on Biphenyl phases). Retrieved from [Link]

Sources

Method

Application Note: Crystallization &amp; Resolution Protocols for 2-(3-nitrophenyl)butanoic acid

Abstract This application note details the physicochemical isolation and optical resolution of 2-(3-nitrophenyl)butanoic acid , a structural isomer of the Indobufen intermediate.[1][2][3][4] While the para-nitro isomer (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical isolation and optical resolution of 2-(3-nitrophenyl)butanoic acid , a structural isomer of the Indobufen intermediate.[1][2][3][4] While the para-nitro isomer (4-isomer) is widely documented in pharmaceutical literature, the meta-nitro isomer (3-isomer) presents unique solubility profiles requiring tailored crystallization strategies.[1][2][3][4] This guide provides a robust framework for:

  • Purification: Removal of regioisomeric impurities (ortho/para) via solvent-selective recrystallization.[2][3][4]

  • Chiral Resolution: Separation of enantiomers via diastereomeric salt formation, a critical step for biological activity evaluation.[4]

  • Solid-State Characterization: Methods to validate polymorphic form and chemical purity.[1][2][3][4]

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is the first step in designing a crystallization protocol.[1][4] The molecule consists of a lipophilic 2-phenylbutanoic acid core modified with a nitro group at the meta position.[1][2][3][4]

PropertyValue / DescriptionImplications for Crystallization
Molecular Formula

MW = 209.20 g/mol
pKa (Predicted) ~4.2Forms stable salts with chiral amines (e.g., phenylethylamine).[1][2][3][4]
H-Bond Donors 1 (Carboxylic Acid)Dimerizes in non-polar solvents; soluble in alcohols.[1][2][3][4]
H-Bond Acceptors 4 (Nitro + Carbonyl)Good solubility in polar aprotic solvents (DMSO, DMF).[1][2][4]
LogP ~2.1Sparingly soluble in water; highly soluble in DCM, EtOAc.[1][4]
Solubility Screen Data (25°C)

Data extrapolated from structural analogues (2-phenylbutyric acid derivatives).

SolventSolubilityUsage in Protocol
Water < 0.5 mg/mLAnti-solvent
Ethanol/Methanol > 100 mg/mLPrimary Solvent (Dissolution)
Toluene ModerateRecrystallization (Temperature dependent)
Hexane/Heptane InsolubleAnti-solvent
Ethyl Acetate HighExtraction / Work-up

Protocol 1: Purification of Racemic Material

Objective: Purify crude 2-(3-nitrophenyl)butanoic acid (e.g., from nitration of 2-phenylbutyric acid) to >98% HPLC purity, specifically removing the 4-nitro isomer.

Mechanistic Insight

The para-nitro isomer typically packs more efficiently due to symmetry, often leading to higher melting points and lower solubility in non-polar solvents compared to the meta-isomer.[1][2][3][4] We leverage this difference using a Toluene/Heptane system where the meta-isomer is slightly more soluble, allowing the para-impurity to crystallize out first (if it is the major impurity), or using Ethanol/Water to crystallize the target meta-isomer if it is the major component.[1][2][3][4]

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add Toluene (30 mL) and heat to 80°C.

    • Note: If the solution is not clear, add Toluene in 5 mL increments.[1][4] If insoluble black tar remains, filter hot through Celite.[1][4]

  • Nucleation & Cooling:

    • Allow the solution to cool slowly to 50°C.

    • Seed Addition: Add 10 mg of pure 2-(3-nitrophenyl)butanoic acid (if available) to induce nucleation.

    • Critical Step: If oiling out occurs (common with meta-isomers), reheat to redissolve and add 5% v/v Ethyl Acetate to increase polarity.[1][2][4]

  • Anti-Solvent Addition:

    • At 40°C, add n-Heptane (20 mL) dropwise over 30 minutes.

    • Observe turbidity.[2][4][5] If a heavy precipitate forms immediately, stop addition and reheat to dissolve, then cool more slowly.[1][4]

  • Crystallization:

    • Cool the mixture to 0-5°C using an ice bath over 2 hours.

    • Stir at 0°C for 4 hours to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using a Büchner funnel.[1][2][3][4]

    • Wash the cake with cold Toluene/Heptane (1:1 mixture, 10 mL).

    • Dry under vacuum at 45°C for 12 hours.[2][4]

Protocol 2: Optical Resolution via Diastereomeric Salt Formation

Objective: Separate the (R) and (S) enantiomers.[1][4] Resolving Agent: (S)-(-)-1-Phenylethylamine (S-PEA) is the gold standard for resolving 2-arylalkanoic acids due to the formation of rigid, crystalline salts.[1][2][3][4]

Workflow Visualization

The following diagram illustrates the "Classical Resolution" workflow.

ResolutionWorkflow Racemate Racemic 2-(3-nitrophenyl)butanoic acid (10 g, 47.8 mmol) Mix Mix & Heat to Reflux (80°C) Clear Solution Racemate->Mix Solvent Solvent: IPA or EtOH/Water (9:1) Solvent->Mix Agent Resolving Agent: (S)-(-)-1-Phenylethylamine (0.5 - 1.0 eq) Agent->Mix Cool Controlled Cooling (10°C/hour to 25°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake: Diastereomeric Salt (Enriched) Filter->Solid Less Soluble Salt Liquor Mother Liquor: Opposite Enantiomer (Enriched) Filter->Liquor More Soluble Salt Recryst Recrystallization (EtOH) Solid->Recryst Crack Acid Hydrolysis (HCl / EtOAc) Recryst->Crack FinalProduct Pure Enantiomer (>99% ee) Crack->FinalProduct

Caption: Workflow for the optical resolution of 2-(3-nitrophenyl)butanoic acid using a chiral amine resolving agent.

Detailed Resolution Procedure
  • Salt Formation:

    • Dissolve 10.0 g (47.8 mmol) of racemic acid in 100 mL of Isopropanol (IPA) .

    • Heat to 60°C.

    • Add 2.9 g (23.9 mmol, 0.5 eq) of (S)-(-)-1-Phenylethylamine dropwise.

    • Note: Using 0.5 equivalents ("Pope-Peachey method") often yields higher optical purity in the first crop than using 1.0 equivalent.[1][2][3][4]

  • Crystallization:

    • Stir at 60°C for 30 minutes.

    • Allow the solution to cool to room temperature (25°C) over 4 hours.

    • If no crystals form, scratch the glass or add a seed crystal of the salt (if available from a previous small-scale screen).[1][2][4]

    • Cool to 0°C and hold for 2 hours.

  • Filtration & Recrystallization:

    • Filter the salt.[1][2][4] Save the mother liquor (contains the opposite enantiomer).[1][2][4]

    • Check Optical Purity: Take a small sample of the salt, hydrolyze it (see step 4), and check enantiomeric excess (ee) via Chiral HPLC.

    • If ee < 98%, recrystallize the salt from hot Ethanol (minimum volume).[1][4]

  • Salt Cracking (Hydrolysis):

    • Suspend the purified salt in Ethyl Acetate (50 mL) and 1M HCl (50 mL).

    • Stir vigorously until the solid dissolves (amine goes into water as HCl salt; acid goes into organic layer).[1][2][4]

    • Separate the organic layer.[1][4][6] Extract aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and evaporate.[1][4]
      

Analytical Validation

Do not rely solely on melting point, as enantiomers and racemates have different melting points.[1][4]

MethodPurposeSpecification
Chiral HPLC Determine % eeColumn: Chiralcel OJ-H or AD-H. Mobile Phase: Hexane/IPA (90:[1][2][3][4]10) + 0.1% TFA.[2][4]
1H NMR Confirm StructureCheck for residual solvents (Toluene/IPA) and absence of resolving agent peaks.
XRPD Polymorph CheckEnsure consistent crystalline form between batches.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: The temperature is above the metastable limit, or the solvent system is too polar/non-polar mix.[1][4]

  • Solution:

    • Seed at higher temperature: Add seeds while the solution is slightly cloudy.

    • Change Solvent: Switch from Toluene/Heptane to Ethanol/Water . Dissolve in Ethanol, add Water until turbid, then heat to clear, and cool.

Issue: Low Yield
  • Cause: High solubility of the meta-isomer in the mother liquor.[1][2][3][4]

  • Solution: Concentrate the mother liquor to 50% volume and cool to -10°C. Alternatively, perform a "Second Crop" crystallization but analyze purity carefully as impurities concentrate here.[1][2][3][4]

References

  • Indobufen Synthesis & Intermediates (Analogous Chemistry)

    • Synthesis of Indobufen intermediate 2-(4-nitrophenyl)butyric acid.[1][2][3][4] Google Patents.[2][4] (CN114085152A).[2][4] Available at:

  • General Resolution of 2-Arylalkanoic Acids

    • Fogassy, E., et al. (2006).[1][4] Optical resolution methods.[4][7] Organic & Biomolecular Chemistry.[2][4] Available at: [Link]

  • Solvent Selection Guide

    • Recrystallization Solvents.[2][4][5][8] MIT OpenCourseWare.[2][4][5] Available at: [Link][1][3][4]

  • Chemical Data Source

    • 2-(3-nitrophenyl)butanoic acid (CAS 21762-22-1).[1][2][3][4][9][10][11] PubChem.[2][4] Available at: [Link][1][3][4]

Sources

Application

Part 1: Chemical Profile &amp; Strategic Significance

Technical Guide: Reagent Grade 2-(3-Nitrophenyl)butanoic Acid for R&D [1][2] Compound Identity IUPAC Name: 2-(3-Nitrophenyl)butanoic acid[1][2] CAS Number: 21762-22-1[1][2][3] Synonyms:

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reagent Grade 2-(3-Nitrophenyl)butanoic Acid for R&D

[1][2]

Compound Identity

  • IUPAC Name: 2-(3-Nitrophenyl)butanoic acid[1][2]

  • CAS Number: 21762-22-1[1][2][3]

  • Synonyms: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Ethyl-3-nitrobenzeneacetic acid; 3-Nitrophenylacetic acid 
    
    
    
    -ethyl derivative.[1]
  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    [1][4][5]
  • Molecular Weight: 209.20 g/mol [1][2]

R&D Significance 2-(3-Nitrophenyl)butanoic acid is a high-value building block in medicinal chemistry, distinct from its para-substituted isomer (an intermediate for the antiplatelet drug Indobufen).[1][2] Its meta-nitro substitution pattern offers unique geometry for Structure-Activity Relationship (SAR) profiling, particularly in the development of:

  • Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs: As a structural homolog to "profen" drugs (arylpropionic acids), it serves as a probe for cyclooxygenase (COX) binding pockets where a larger alkyl chain (butyric vs. propionic) and electron-withdrawing nitro group are required.[1][2]

  • Chiral Resolution Standards: Possessing a stereocenter at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -position, this compound is frequently used to validate chiral stationary phases (CSPs) or to test lipase-catalyzed kinetic resolutions.[1]
    
  • Privileged Scaffolds: The nitro group is a "masked" amine.[1][2] Reduction yields 2-(3-aminophenyl)butanoic acid, a precursor for synthesizing dihydroquinolinones, indoles, and bioactive amides.[1][2]

Part 2: Critical R&D Protocols

Protocol A: Chemoselective Reduction to 2-(3-Aminophenyl)butanoic Acid

Context: The transformation of the nitro group to an aniline derivative is the primary entry point for library synthesis.[1] While catalytic hydrogenation is standard, this protocol uses a Transfer Hydrogenation method (Formate/Pd-C) which is often more controllable in small-scale R&D settings and avoids the safety hazards of high-pressure Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 gas cylinders.[1]

Reagents:

  • Substrate: 2-(3-Nitrophenyl)butanoic acid (1.0 equiv)[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1][2]

  • Hydrogen Donor: Ammonium Formate (5.0 equiv)[1][2]

  • Solvent: Methanol (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.78 mmol) of 2-(3-nitrophenyl)butanoic acid in 20 mL of methanol. Sparge with nitrogen for 5 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: Caution: Pd/C can ignite methanol vapors.[1][2] Under a gentle nitrogen stream, carefully add 100 mg of 10% Pd/C.[1]

  • Initiation: Add ammonium formate (1.5 g, ~24 mmol) in a single portion. The reaction is endothermic; mild heating to 40°C may be required to initiate evolution of H

    
     (observed as effervescence).[1]
    
  • Reaction: Stir at ambient temperature (or 40°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1][2]4) should disappear, replaced by the amine (Rf ~0.2, stains purple with Ninhydrin).[1][2]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol (2 x 10 mL).[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue typically contains ammonium salts.[1] Redissolve in water (15 mL) and adjust pH to ~4.5 (isoelectric point vicinity) to precipitate the amino acid zwitterion, or extract with Ethyl Acetate if the free acid form is preferred.

Validation:

  • Yield: Expect 85–95%.

  • Purity Check: HPLC (254 nm). The product peak will elute earlier than the nitro-starting material due to increased polarity.[1]

Protocol B: Enantiomeric Resolution via Diastereomeric Salt Formation

Context: Reagent grade material is typically racemic.[1] For biological assays, the (S)- and (R)-enantiomers often exhibit vastly different potencies.[1][2] This protocol describes the classical resolution using a chiral amine.[1][2]

Reagents:

  • Racemic Acid: 2-(3-Nitrophenyl)butanoic acid[1][2]

  • Resolving Agent: (S)-(-)-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Phenylethylamine (or (R)-(+)-isomer)[1]
    
  • Solvent: Ethanol/Water (95:5)[1][2]

Methodology:

  • Salt Formation: Dissolve 10 mmol of the racemic acid in 15 mL of hot Ethanol (95%). Slowly add 5 mmol (0.5 equiv) of (S)-(-)-

    
    -Phenylethylamine.[1]
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (e.g., (S)-Acid/(S)-Amine) will crystallize.[1][2]

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold ethanol.[1]

  • Liberation of Enantiomer: Suspend the salt in dilute HCl (1 M) and extract with Ethyl Acetate. The chiral amine stays in the aqueous layer (as the hydrochloride salt), while the enriched (S)-2-(3-nitrophenyl)butanoic acid enters the organic layer.[1][2]

  • Recrystallization: Repeat steps 1–4 on the enriched material until constant optical rotation is achieved.

Part 3: Visualization of Workflows

Figure 1: Synthetic Utility Pathway

This diagram illustrates the divergence from the parent nitro-acid to downstream pharmaceutical scaffolds.[1][2]

SynthesisPathway NitroAcid 2-(3-Nitrophenyl) butanoic Acid Amine 2-(3-Aminophenyl) butanoic Acid NitroAcid->Amine Reduction (H2/Pd-C or Fe/HCl) Chiral Chiral Resolution (S)- & (R)-Isomers NitroAcid->Chiral Chiral Base Crystallization Amide Bioactive Amides (Library Synthesis) Amine->Amide EDC/NHS + R-NH2 Cyclic Dihydroquinolinones (Cyclization) Amine->Cyclic PPA or Friedel-Crafts

Caption: Functionalization pathways transforming the nitro-acid core into diverse bioactive scaffolds.[1][2]

Figure 2: Chiral HPLC Method Development Strategy

A logical flow for establishing enantiomeric purity analysis.

ChiralHPLC Start Start: Racemic 2-(3-Nitrophenyl)butanoic Acid ColSelect Select Column: Polysaccharide Type (e.g., AD-H, OD-H) Start->ColSelect MobilePhase Screen Mobile Phase: Hexane/IPA + 0.1% TFA ColSelect->MobilePhase Result Resolution (Rs) Check MobilePhase->Result Good Rs > 1.5 (Baseline Separation) Result->Good Success Bad Rs < 1.5 (Partial Overlap) Result->Bad Failure Optimize Action: 1. Lower Flow Rate 2. Change Modifier (EtOH) 3. Lower Temp Bad->Optimize Optimize->MobilePhase

Caption: Decision tree for optimizing chiral HPLC separation of the enantiomers.

Part 4: Analytical Quality Control

1. HPLC Purity Analysis (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1][2]

  • Expected Retention: The compound is moderately lipophilic (logP ~2.1).[1][2] Expect elution around 7–9 minutes depending on flow rate.[1]

2. NMR Interpretation (


H NMR, 400 MHz, DMSO-d

)
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1] Broad singlet, D
    
    
    
    O exchangeable.
  • 
     8.0–8.2 ppm (m, 2H):  Aromatic protons ortho to the nitro group (highly deshielded).[1]
    
  • 
     7.6–7.8 ppm (m, 2H):  Remaining aromatic protons (meta/para to nitro).[1]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     3.6 ppm (t, 1H):  Chiral proton at C2 (
    
    
    
    -proton).[1]
  • 
     1.9–2.1 ppm (m, 2H):  Methylene group (-CH 
    
    
    
    -CH
    
    
    ).[1]
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     0.9 ppm (t, 3H):  Terminal methyl group (-CH
    
    
    
    -CH
    
    
    ).[1]

References

  • Hartwig, J. F. (2012).[1][2] Palladium-Catalyzed ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Arylation of Carbonyl Compounds. Chemical Reviews, 112(3), 1360-1370.[1] Link[1][2]
    
  • Sigma-Aldrich. (2024).[1][2][5] 2-(4-Nitrophenyl)butanoic acid Safety Data Sheet (Isomer Analog Reference). Link[1][2]

  • PubChem. (2025).[1][2][6] Compound Summary: 2-(3-Nitrophenyl)butanoic acid.[1][2][3] National Library of Medicine.[1][2] Link[1][2]

  • Ma, J. A., & Cahard, D. (2008).[1][2] Asymmetric Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acids and Derivatives. Chemical Reviews, 108(9), 1-52.[1] (Reference for chiral resolution logic). Link[1][2]
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nitration Regioselectivity of 2-Phenylbutyric Acid

Welcome to the technical support center for the regioselective nitration of 2-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of 2-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the underlying principles governing regioselectivity and provide practical, field-tested solutions to common challenges encountered during experimentation.

I. Understanding the Fundamentals: Directing Effects in Action

The nitration of 2-phenylbutyric acid involves the introduction of a nitro group (-NO₂) onto the phenyl ring. The position of this substitution (ortho, meta, or para) is primarily dictated by the electronic and steric properties of the 2-phenylbutyric acid substituent.

The alkyl portion of the 2-phenylbutyric acid molecule is an electron-donating group (EDG). EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[1] This enhanced reactivity is not uniform across the ring; electron density is preferentially increased at the ortho and para positions.[1][2] Consequently, the 2-phenylbutyric acid substituent is classified as an ortho, para-director.[2]

However, the carboxylic acid moiety, while not directly attached to the ring, can have a deactivating influence under strongly acidic conditions. Furthermore, the steric bulk of the butyric acid chain can hinder the approach of the electrophile to the ortho positions, often favoring the para product.[3][4]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the nitration of 2-phenylbutyric acid in a question-and-answer format.

FAQ 1: My nitration of 2-phenylbutyric acid is yielding a mixture of isomers. How can I improve the selectivity for the para product (4-nitro-2-phenylbutyric acid)?

This is a common challenge. Achieving high para selectivity requires careful control of several reaction parameters.

Underlying Cause: The 2-phenylbutyric acid substituent is inherently an ortho, para-director.[2] Without optimization, a mixture of ortho and para isomers is expected, with the para isomer often being the major product due to reduced steric hindrance.[2][5]

Solutions:

  • Temperature Control: Lowering the reaction temperature can significantly enhance para selectivity. A well-documented procedure involves cooling the reaction mixture to -10°C before the dropwise addition of the nitrating agent and maintaining the temperature below 0°C during the addition.[6]

  • Choice of Nitrating Agent and Solvent: The choice of solvent and nitrating agent can influence the steric demands of the electrophile and thus the regioselectivity. A mixture of 70% nitric acid in acetic acid, added to a solution of 2-phenylbutyric acid in concentrated sulfuric acid, has been shown to effectively produce the 4-nitro isomer.[6]

  • Use of Shape-Selective Catalysts: Zeolite catalysts, such as H-ZSM-5, can be employed to enhance para selectivity. The confined environment within the zeolite pores sterically disfavors the formation of the bulkier ortho isomer. A patented method describes heating the aromatic compound with a solid zeolite catalyst to 70-90°C before adding concentrated nitric acid.[7]

ParameterCondition for High para-SelectivityRationale
Temperature -10°C to 0°CReduces the kinetic energy of the reactants, increasing the selectivity for the sterically less hindered para position.[8]
Nitrating Agent 70% HNO₃ in Acetic AcidProvides a controlled source of the nitronium ion.
Catalyst H-ZSM-5 ZeoliteThe catalyst's porous structure sterically hinders the formation of the ortho isomer.[7]
FAQ 2: I am observing significant amounts of the ortho isomer (2-nitro-2-phenylbutyric acid). What conditions favor its formation, and how can I minimize it?

While often the minor product, certain conditions can lead to an increased yield of the ortho isomer.

Underlying Cause: As an ortho, para-director, the formation of the ortho product is electronically favored, although often sterically hindered.[2]

Solutions to Minimize Ortho Formation:

  • Increase Steric Hindrance: Employing a bulkier nitrating agent might further disfavor the ortho position. However, this can also decrease the overall reaction rate.

  • Optimize Temperature: As mentioned previously, lower temperatures generally favor the para isomer.[6] Elevated temperatures can sometimes lead to a slight increase in the ortho to para ratio, although this is not a reliable method for selective synthesis.

  • Utilize Zeolite Catalysis: This remains one of the most effective methods for minimizing ortho isomer formation due to the shape-selective nature of the catalyst.[7]

FAQ 3: Is it possible to synthesize the meta isomer (3-nitro-2-phenylbutyric acid)?

Direct nitration of 2-phenylbutyric acid will not yield the meta isomer as the major product.

Underlying Cause: The 2-phenylbutyric acid substituent is an activating, ortho, para-directing group.[2][9] Meta directors are typically electron-withdrawing groups such as nitro, carbonyl, or sulfonyl groups.[2]

Alternative Synthetic Strategies for the Meta Isomer:

A multi-step synthesis would be required. This could involve:

  • Starting with a meta-directing group on the benzene ring.

  • Performing the nitration.

  • Synthesizing the 2-butyric acid side chain.

FAQ 4: My reaction is producing a significant amount of dinitrated products. How can I prevent this?

Over-nitration can be a problem, especially with activating substituents.

Underlying Cause: The initial nitro group is a strong deactivating group and a meta-director.[10] However, if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitration can occur.

Solutions:

  • Stoichiometric Control: Use a carefully measured, near-stoichiometric amount of the nitrating agent.

  • Temperature Management: Maintain a low reaction temperature. Overheating can provide the activation energy needed for the second nitration.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it once the desired monosubstituted product is formed.

III. Experimental Protocols

Protocol 1: High Para-Selectivity Nitration of 2-Phenylbutyric Acid[6]

This protocol is optimized for the synthesis of 2-(4-nitrophenyl)butyric acid.

Materials:

  • 2-phenylbutyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 70% Nitric acid (HNO₃)

  • Acetic acid

  • Ice-water bath

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Toluene

  • Hexane

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid.

  • Cool the solution to -10°C using an ice-salt bath.

  • Prepare a nitrating mixture by combining 39.4 ml of 70% nitric acid and 170 ml of acetic acid.

  • Add the nitrating mixture dropwise to the cooled sulfuric acid solution, ensuring the temperature is maintained below 0°C.

  • After the addition is complete, allow the mixture to warm to 20°C over 1 hour.

  • Pour the reaction mixture into ice water.

  • Filter the resulting off-white solid, wash with ice water, and dry.

  • Dissolve the crude solid in chloroform and separate the aqueous layer.

  • Dry the chloroform layer over magnesium sulfate.

  • Remove the chloroform under reduced pressure.

  • Recrystallize the crude solid from a hot toluene/hexane mixture to yield 2-(4-nitrophenyl)butyric acid.

IV. Visualizing the Process

Workflow for Optimizing Regioselectivity

G start Start: Nitration of 2-Phenylbutyric Acid issue Issue: Low para-selectivity / Mixture of isomers start->issue temp Control Temperature (-10 to 0 °C) issue->temp reagent Optimize Nitrating Agent/Solvent (HNO3/H2SO4/Acetic Acid) issue->reagent catalyst Employ Shape-Selective Catalyst (e.g., H-ZSM-5) issue->catalyst analysis Analyze Product Mixture (GC/NMR) temp->analysis reagent->analysis catalyst->analysis end Achieved High para-Selectivity analysis->end

Caption: Decision workflow for troubleshooting and optimizing the regioselectivity of 2-phenylbutyric acid nitration.

Electronic Effects on the Phenyl Ring

G benzene Benzene Ring ortho1 ortho (δ-) benzene->ortho1 e⁻ donating ortho2 ortho (δ-) benzene->ortho2 e⁻ donating meta1 meta benzene->meta1 meta2 meta benzene->meta2 para para (δ-) benzene->para e⁻ donating substituent 2-Butyric Acid (EDG) substituent->benzene

Caption: The electron-donating 2-butyric acid group increases electron density at the ortho and para positions.

V. References

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Retrieved from [Link]

  • PMC. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved from [Link]

  • AIP Publishing. (2014, November 18). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics. Retrieved from [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. Directing Groups in SE Ar. Retrieved from [Link]

  • Eureka | Patsnap. (2022, May 20). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Nitration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Doc Brown's Chemistry. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved from

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]

  • Cognito. Directing Effects Revision notes | International A-Level · CIE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-nitrophenyl)butanoic acid

Welcome to the technical support center for the purification of 2-(3-nitrophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-nitrophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a crude sample of 2-(3-nitrophenyl)butanoic acid?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials, such as 3-nitrobenzaldehyde or the corresponding halide, and reagents from the butanoic acid side-chain introduction. Side-products from the reaction, such as isomers (e.g., 2-(4-nitrophenyl)butanoic acid or 2-(2-nitrophenyl)butanoic acid) if the nitration step is not regioselective, or over-nitrated products, can also be present.[1] If the synthesis involves the hydrolysis of a nitrile or ester precursor, incomplete hydrolysis can leave residual amounts of these functional groups.

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

A2: An oily product often indicates the presence of significant impurities that are depressing the melting point and inhibiting crystallization. A preliminary purification step is recommended. Acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.[2][3] Following extraction, if the product still fails to crystallize, consider using a seed crystal or trying different solvent systems for recrystallization.[4]

Q3: I'm seeing a very low yield after recrystallization. What can I do to improve it?

A3: Low yield during recrystallization can be due to several factors. You might be using too much solvent, causing a significant portion of your product to remain in the mother liquor.[4] Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution too rapidly can also lead to the formation of fine, impure crystals and lower recovery. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can improve crystal formation and yield.[4] Additionally, check the purity of your crude material; if it is very impure, a significant portion will be lost during this single purification step.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for purity assessment. Melting point analysis is a quick and easy way to get a preliminary indication of purity; a sharp melting range close to the literature value suggests high purity. For more definitive results, High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can also reveal the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 2-(3-nitrophenyl)butanoic acid.

ProblemPotential Cause(s)Recommended Solution(s)
Product will not solidify/crystallize High impurity content; Inappropriate solvent for crystallization.Perform an acid-base extraction to remove neutral and basic impurities.[2][3] Experiment with different recrystallization solvents or solvent mixtures (e.g., toluene/hexane, ethanol/water).[1] Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
Low recovery after purification Excessive solvent used during recrystallization; Product is partially soluble in the cold recrystallization solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution.[4] Cool the recrystallization mixture thoroughly in an ice bath to minimize solubility. Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent the product from crashing out.[4]
Persistent colored impurities Presence of highly conjugated or polymeric impurities.Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities. Note that this may also adsorb some of your product, potentially lowering the yield.
Product appears pure by TLC but has a broad melting point Presence of isomeric impurities that co-elute on TLC; Polymorphism.Utilize a different TLC solvent system to try and resolve the isomers. Consider column chromatography for a more efficient separation.[6] For polymorphism, dissolving the product in a solvent and slowly evaporating it may yield a single crystalline form.
Column chromatography yields poor separation Incorrect solvent system (eluent); Co-elution of product and impurities.Systematically vary the polarity of the eluent. A common starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid and reduce tailing.[7]

Detailed Protocols

Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral and basic impurities.

Principle: 2-(3-nitrophenyl)butanoic acid, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase.

Experimental Protocol:
  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your desired product.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery of the acid.

  • Combine all aqueous extracts.

  • Wash the combined aqueous extracts with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous solution in an ice bath and acidify it by slowly adding a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2), which will precipitate the purified 2-(3-nitrophenyl)butanoic acid.[3]

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Principle: A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Experimental Protocol:
  • Place the crude, dry 2-(3-nitrophenyl)butanoic acid in an Erlenmeyer flask.

  • In a separate flask, heat the chosen recrystallization solvent (e.g., a mixture of toluene and hexane[1] or ethanol and water) to its boiling point.

  • Add the hot solvent to the flask containing the crude product in small portions, with swirling, until the solid just dissolves.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[4]

  • If activated charcoal was used, perform a hot gravity filtration to remove it.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Column Chromatography

For challenging separations, particularly when dealing with isomeric impurities, column chromatography is a valuable tool.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6] Less polar compounds generally travel down the column faster.

Experimental Protocol:
  • Select an appropriate eluent system: Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation between your product and the impurities. A good Rf value for the product is typically between 0.2 and 0.4. For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent can improve the peak shape by preventing tailing.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.

  • Collect fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze the fractions: Use TLC to determine which fractions contain the purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(3-nitrophenyl)butanoic acid.

Visual Workflows

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography Extraction->Chromatography If isomers present Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for 2-(3-nitrophenyl)butanoic acid.

Troubleshooting Logic

TroubleshootingLogic Start Problem Encountered Oily Product is Oily/Non-crystalline Start->Oily LowYield Low Yield Start->LowYield Colored Colored Impurities Start->Colored Sol_Extraction Perform Acid-Base Extraction Oily->Sol_Extraction Sol_Solvent Optimize Recrystallization Solvent Oily->Sol_Solvent Sol_Yield Minimize Solvent / Slow Cooling LowYield->Sol_Yield Sol_Charcoal Use Activated Charcoal Colored->Sol_Charcoal

Caption: Decision tree for troubleshooting common purification issues.

References

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Process to separate mixtures of enantiomeric arylpropionic acids. (n.d.). Google Patents.
  • Separation of an Unknown Mixture. (2014, October 30). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. (2005, February 15). IJAERD. Retrieved from [Link]

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). Retrieved from [Link]

  • Process for obtaining enantiomers of 2-arylpropionic acids. (n.d.). Google Patents.
  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

  • Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. (2022, June 3). Graz University of Technology. Retrieved from [Link]

  • Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. (n.d.). PubMed. Retrieved from [Link]

  • Purification and Characterization of novel '2-arylpropionyl-CoA epimerases' from rat liver cytosol and mitochondria. (2025, September 19). ResearchGate. Retrieved from [Link]

  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... (n.d.). PMC. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]

  • Synthesis of 2-(4-nitrophenyl)butyric acid. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Solvent-Dependent Resolution: A Comparative NMR Guide for 2-(3-Nitrophenyl)butanoic Acid

This guide provides an advanced technical analysis of the 1H NMR spectrum of 2-(3-nitrophenyl)butanoic acid . It is designed for pharmaceutical researchers requiring precise structural verification and isomeric different...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 1H NMR spectrum of 2-(3-nitrophenyl)butanoic acid . It is designed for pharmaceutical researchers requiring precise structural verification and isomeric differentiation.

Executive Summary & Compound Architecture

2-(3-nitrophenyl)butanoic acid (CAS: 21762-22-1) is a critical aromatic carboxylic acid intermediate. Its NMR characterization presents two specific challenges:

  • Aromatic Ambiguity: Distinguishing the meta-substitution pattern (3-nitro) from the para-isomer (4-nitro), a common synthetic impurity.

  • Labile Proton Exchange: The carboxylic acid proton (-COOH) is frequently invisible in standard chloroform-d (

    
    ) runs due to rapid chemical exchange and dimerization.
    

This guide compares the spectral performance in


 vs. DMSO-

and establishes the definitive splitting metrics to rule out isomeric impurities.
Molecular Architecture & Proton Assignment

The molecule possesses a chiral center at the


-carbon, rendering the methylene protons of the ethyl group diastereotopic in principle, though often unresolved at lower fields (300-400 MHz).

G cluster_0 2-(3-nitrophenyl)butanoic acid C_alpha α-CH (Methine) ~3.6 ppm COOH -COOH (Acid) 10-13 ppm C_alpha->COOH Ethyl Ethyl Group (-CH2-CH3) 0.9 & 2.1 ppm C_alpha->Ethyl Ring 3-Nitro Phenyl (Aromatic) 7.5 - 8.2 ppm C_alpha->Ring

Figure 1: Functional group segmentation and expected chemical shift zones.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent fundamentally alters the visibility of the carboxylic acid proton and the resolution of the aromatic region.

Table 1: Chemical Shift Comparison ( , ppm)

Data approximated based on substituent additivity rules and analogous systems (e.g., 2-phenylbutanoic acid nitration derivatives).

Proton AssignmentMultiplicity

in

(Standard)

in DMSO-

(Polar)
Performance Note
-COOH Broad Singlet10.5 - 12.0 (Often invisible)12.5 - 13.0 (Sharp)Critical Difference. DMSO forms strong H-bonds, "locking" the proton and preventing exchange broadening.
Ar-H (H2) Singlet (t)8.158.10The most deshielded aromatic proton (between

and alkyl).
Ar-H (H4) Doublet (d)8.108.08Ortho to nitro; often overlaps with H2 in low-field instruments.
Ar-H (H6) Doublet (d)7.657.68Ortho to alkyl group.
Ar-H (H5) Triplet (t)7.507.55Meta to both groups; typically the most shielded aromatic signal.

-CH
Triplet (t)3.653.70Coupling

Hz with methylene.

-CH2
Multiplet (m)2.101.95Diastereotopic nature may cause complex splitting (dq).

-CH3
Triplet (t)0.950.88Classic triplet,

Hz.
Technical Insight: The "Invisible" Proton

In


 , carboxylic acids form cyclic dimers. The proton shifts vary with concentration and temperature.[1] In trace analysis, water in the solvent facilitates rapid exchange (

), broadening the peak into the baseline.
  • Recommendation: Use DMSO-

    
      for quantitative purity assays to ensure the -COOH integral matches the aromatic signals (1:1 ratio).
    

Comparative Analysis: Isomeric Differentiation (3-Nitro vs. 4-Nitro)

The primary synthetic impurity is the 4-nitro isomer (para-substitution). 1H NMR is the gold standard for distinguishing these without chromatography.

The "Symmetry Breaker" Logic
  • 3-Nitro (Meta): Asymmetric substitution.

    • Pattern: 4 distinct aromatic signals.[2]

    • Key Feature: The presence of an isolated singlet-like peak (H2) at ~8.15 ppm.

  • 4-Nitro (Para): Symmetric substitution.

    • Pattern: 2 distinct aromatic signals (AA'BB' or AA'XX' system).

    • Key Feature: Appears as two "tall" doublets (integrating to 2H each).

IsomerLogic Start Analyze Aromatic Region (7.5 - 8.3 ppm) Count Count Distinct Signals Start->Count Meta 4 Distinct Signals (1H : 1H : 1H : 1H) Count->Meta Asymmetric Para 2 Distinct Signals (2H : 2H) Count->Para Symmetric MetaFeature Key: Isolated Singlet (H2) at ~8.15 ppm Meta->MetaFeature ResultMeta CONFIRMED: 2-(3-nitrophenyl)butanoic acid MetaFeature->ResultMeta ParaFeature Key: Two Doublets (Symmetric AA'BB') Para->ParaFeature ResultPara IMPURITY: 2-(4-nitrophenyl)butanoic acid ParaFeature->ResultPara

Figure 2: Logic flow for distinguishing the target meta-isomer from the para-impurity.

Validated Experimental Protocol

To ensure reproducibility and publication-quality data, follow this self-validating workflow.

A. Sample Preparation[3]
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).
    
    • Why: Ensures solubility and sharpens the -COOH peak.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Check: Solution must be optically clear 5mm from the bottom of the tube.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (Must capture the acid proton).

  • Relaxation Delay (d1): 5.0 seconds (Minimum).

    • Scientific Rationale: Aromatic protons and carboxylic acid protons often have long T1 relaxation times. A standard 1s delay will under-integrate the aromatic region relative to the alkyl chain, skewing purity calculations.

  • Scans (ns): 16 or 32 (Sufficient for >5 mg).

C. Processing & Phasing[4]
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase. Automatic phasing often fails on the broad -COOH peak.

  • Baseline Correction: Apply Bernstein polynomial correction (order 1) to flatten the baseline around the acid peak for accurate integration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (General principles of aromatic substitution patterns).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link[3]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for general nitro-phenyl alkyl shifts). Link

  • ChemicalBook. (2024). 2-(4-Nitrophenyl)butyric acid (Isomer Comparison Data). (Used for comparative baseline of the para-isomer). Link

Sources

Comparative

A Comparative Guide to the LC-MS Identification of Indobufen Impurity 1

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Indobufen, a reversible cyclooxygenase inhibitor used as a platelet aggregation inhibitor, is no exception. Its impurity profile must be meticulously characterized to meet stringent regulatory standards. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the definitive identification and quantification of Indobufen Impurity 1 (2-(3-aminophenyl)butanoic acid) .

This document moves beyond a mere recitation of protocols. It delves into the scientific rationale behind methodological choices, offering a comparative analysis grounded in both theoretical principles and practical application. The objective is to equip researchers and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific needs, balancing sensitivity, specificity, and analytical throughput.

The Analytical Challenge: Defining and Detecting Indobufen Impurity 1

Indobufen Impurity 1 is chemically identified as 2-(3-aminophenyl)butanoic acid (CAS 21762-24-3). As a process-related impurity or a potential degradant, its presence in the active pharmaceutical ingredient (API) or final drug product must be controlled within the limits stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The challenge for the analytical scientist is to select a method that is not only capable of detecting and quantifying this impurity at or below the reporting threshold (typically ≤0.05%) but is also specific enough to distinguish it from the parent compound and other potential impurities.

Primary Method of Choice: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the gold standard for impurity identification due to its unparalleled sensitivity and specificity.[3] The coupling of liquid chromatography's separation power with mass spectrometry's mass-resolving capability provides a two-dimensional analytical space that is highly effective for identifying and quantifying trace-level impurities, even in complex matrices.

The Causality Behind the LC-MS Approach

The selection of an LC-MS method is driven by the need for unambiguous identification. Unlike spectroscopic methods that provide information based on light absorption or nuclear spin, mass spectrometry directly measures the mass-to-charge ratio (m/z) of an analyte, a fundamental and highly specific molecular property. For an unknown or a trace-level impurity, this direct measurement is often the only way to gain definitive structural information.

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is particularly powerful. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the impurity and its fragments, which is crucial for structural elucidation.[4][5]

Experimental Protocol: A Validated LC-MS/MS Method

This protocol is adapted from established methods for Indobufen and its related substances, optimized for the specific identification of Impurity 1.[4][5][6]

Objective: To separate, identify, and quantify Indobufen Impurity 1 in an Indobufen drug substance.

Instrumentation:

  • UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: 800 L/hr

  • Scan Range: m/z 50-1000

  • Acquisition Mode: MS/MS with collision-induced dissociation (CID)

Data Interpretation and Self-Validation

The identification of Indobufen Impurity 1 is confirmed by a multi-faceted approach:

  • Retention Time Matching: The retention time of the impurity peak in the sample chromatogram should match that of a certified reference standard of Indobufen Impurity 1.

  • Accurate Mass Measurement: The measured m/z of the protonated molecular ion [M+H]⁺ of the impurity should be within a narrow mass tolerance (typically <5 ppm) of the theoretical m/z of 2-(3-aminophenyl)butanoic acid (C₁₀H₁₄NO₂⁺, theoretical m/z 180.1019).

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the impurity, obtained through CID, should match that of the reference standard. This provides a structural fingerprint, confirming the identity.

This three-pronged approach creates a self-validating system for identification.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column C18 Column Separation Sample->Column UV_Detector UV Detection (Optional) Column->UV_Detector ESI Electrospray Ionization UV_Detector->ESI To MS Chromatogram Chromatogram (RT) UV_Detector->Chromatogram MassAnalyzer Q-TOF Mass Analyzer ESI->MassAnalyzer Detector MS Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z) Detector->MassSpectrum MSMS MS/MS Spectrum (Fragments) Detector->MSMS Identification Impurity Identification Chromatogram->Identification MassSpectrum->Identification MSMS->Identification

Sources

Validation

A Comparative Guide to the FTIR Spectral Analysis of 2-(3-nitrophenyl)butanoic acid

This guide provides an in-depth analysis of 2-(3-nitrophenyl)butanoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-(3-nitrophenyl)butanoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, compares common analytical techniques, and offers a framework for robust spectral interpretation, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Role of FTIR in Characterizing Substituted Aromatic Compounds

In the realm of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 2-(3-nitrophenyl)butanoic acid, a molecule featuring a carboxylic acid, a nitro group, and a meta-substituted benzene ring, presents a unique spectroscopic challenge.[1] Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules, making it an invaluable tool for identifying functional groups.[2] The diagnostic power of FTIR lies in its ability to provide a molecular "fingerprint," where specific absorption bands correspond to the stretching and bending vibrations of different chemical bonds within the molecule.

For a molecule like 2-(3-nitrophenyl)butanoic acid, FTIR spectroscopy allows for the simultaneous confirmation of its key structural features: the carboxylic acid (-COOH), the nitro group (-NO2), and the substitution pattern on the aromatic ring. This guide will compare two prevalent sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets—and provide a detailed interpretation of the resulting spectra.

Experimental Design: A Tale of Two Techniques

The choice of sampling technique in FTIR analysis is critical and can significantly influence the quality and interpretation of the resulting spectrum. Here, we compare the application of ATR and KBr pellet methods for the analysis of solid 2-(3-nitrophenyl)butanoic acid.

Attenuated Total Reflectance (ATR): The Modern Workhorse

ATR-FTIR has gained popularity due to its speed and minimal sample preparation.[3] The technique involves pressing the sample against a high-refractive-index crystal (typically diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This creates an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption of IR radiation at specific frequencies.

Potassium Bromide (KBr) Pellets: The Classic Standard

The KBr pellet method is a traditional transmission technique that involves intimately mixing a small amount of the solid sample with finely ground, dry potassium bromide powder.[4] This mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam is passed. While more labor-intensive, this method can offer superior spectral quality and sensitivity, particularly for detecting trace components.[4][5]

Comparative Experimental Protocols

Here we outline the step-by-step methodologies for both ATR and KBr pellet analysis of 2-(3-nitrophenyl)butanoic acid.

Protocol 1: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal is collected.

  • Sample Application: Place a small amount (typically 1-2 mg) of 2-(3-nitrophenyl)butanoic acid powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent and firm pressure on the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Protocol 2: KBr Pellet-FTIR Analysis
  • Sample Preparation: In a dry agate mortar and pestle, grind 1-2 mg of 2-(3-nitrophenyl)butanoic acid with approximately 200 mg of spectroscopic grade KBr powder. The goal is to achieve a homogenous mixture with a fine particle size.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Preparation: Collect a background spectrum of the empty sample compartment.

  • Spectrum Acquisition: Place the KBr pellet in a sample holder and position it in the instrument's beam path. Collect the sample spectrum using the same acquisition parameters as the ATR method.

  • Data Processing: The sample spectrum is ratioed against the background to yield the final absorbance spectrum.

Results and Discussion: Deciphering the Molecular Fingerprint

The FTIR spectrum of 2-(3-nitrophenyl)butanoic acid is a composite of the vibrational modes of its constituent functional groups. A detailed interpretation allows for the unambiguous confirmation of its structure.

Interpreting the Key Functional Groups

The following table summarizes the expected characteristic absorption bands for 2-(3-nitrophenyl)butanoic acid.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3300-2500O-H stretchCarboxylic AcidVery broad band, often obscuring C-H stretches.[6][7]
~3100-3000C-H stretchAromatic RingWeak to medium, sharp peaks.[8]
~2960-2850C-H stretchAlkyl ChainMedium, sharp peaks.[8]
1760-1690C=O stretchCarboxylic AcidStrong, sharp peak.[6]
1550-1475N-O asymmetric stretchNitro GroupStrong, sharp peak.[2][9]
1600-1450C=C stretchAromatic RingTwo to three medium, sharp peaks.[8]
1360-1290N-O symmetric stretchNitro GroupStrong, sharp peak.[2][9]
1320-1210C-O stretchCarboxylic AcidMedium intensity peak.[6]
900-675C-H "out-of-plane" bendAromatic RingStrong peaks, indicative of substitution pattern.[8]
The Carboxylic Acid Signature

The most prominent feature of the carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 3300 to 2500 cm⁻¹.[6][7] This broadening is a result of extensive hydrogen bonding, where the carboxylic acid molecules form stable dimers. The C=O stretching vibration appears as a very strong and sharp band between 1760 and 1690 cm⁻¹. Its exact position can be influenced by hydrogen bonding; in dimeric form, it is typically observed around 1710 cm⁻¹.[7]

The Nitro Group Vibrations

The nitro group provides two of the most characteristic and intense bands in the infrared spectrum.[2] These arise from the asymmetric and symmetric stretching vibrations of the two N-O bonds. For aromatic nitro compounds, the asymmetric stretch is typically found in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears between 1360-1290 cm⁻¹.[9] These two strong absorptions are a clear indication of the presence of the -NO2 group.

The Aromatic Ring and Substitution Pattern

The presence of the benzene ring is confirmed by several absorptions. The aromatic C-H stretching vibrations are typically observed as weak to medium sharp peaks just above 3000 cm⁻¹.[8] In-ring C=C stretching vibrations give rise to a series of bands between 1600 and 1450 cm⁻¹.[8]

Critically, the out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[8] For a meta-disubstituted ring, as in 2-(3-nitrophenyl)butanoic acid, strong absorption bands are expected in the 810-750 cm⁻¹ and around 690 cm⁻¹ ranges.[10]

Comparative Analysis: ATR vs. KBr Pellets

While both techniques will successfully identify 2-(3-nitrophenyl)butanoic acid, there are subtle but important differences in the resulting spectra that should be considered.

FeatureATR-FTIRKBr Pellet-FTIRRationale and Implications
Sample Preparation Minimal; place and press.Grinding and pressing required.ATR is significantly faster and less prone to operator variability.[3]
Spectral Quality Good; may have a sloping baseline.Excellent; typically flatter baseline and lower noise.[5]KBr pellets often produce "classic" transmission spectra ideal for library matching.[4]
Sensitivity Lower; shallow penetration depth.Higher; longer effective pathlength.KBr is superior for detecting minor impurities or for quantitative analysis.[4]
Reproducibility High; consistent sample contact.Moderate; dependent on pellet quality.ATR is generally more reproducible for routine analyses.
Potential Artifacts Band shifts and intensity changes due to refractive index effects.Hygroscopic nature of KBr can lead to water absorption bands (~3400 and ~1640 cm⁻¹).Careful sample handling is crucial for the KBr method to avoid moisture contamination.

For the analysis of 2-(3-nitrophenyl)butanoic acid, ATR is a rapid and reliable method for qualitative identification. However, if the goal is to build a spectral library or perform quantitative analysis, the KBr pellet method, despite its more demanding protocol, is often the preferred choice for achieving higher spectral accuracy.

Visualizing the Workflow and Structure

To further clarify the analytical process and the molecular structure, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Output Sample Sample ATR_Prep ATR_Prep Sample->ATR_Prep Place on Crystal KBr_Prep KBr_Prep Sample->KBr_Prep Grind with KBr ATR_Analysis ATR_Analysis ATR_Prep->ATR_Analysis Collect Spectrum Press_Pellet Press_Pellet KBr_Prep->Press_Pellet High Pressure KBr_Analysis KBr_Analysis Press_Pellet->KBr_Analysis Collect Spectrum ATR_Spectrum ATR_Spectrum ATR_Analysis->ATR_Spectrum KBr_Spectrum KBr_Spectrum KBr_Analysis->KBr_Spectrum

Caption: Experimental workflow for ATR and KBr FTIR analysis.

G cluster_COOH Carboxylic Acid cluster_NO2 Nitro Group cluster_Aromatic Aromatic Ring (meta) mol 2-(3-nitrophenyl)butanoic acid OH O-H Stretch (3300-2500 cm⁻¹) mol->OH CO_stretch C=O Stretch (1760-1690 cm⁻¹) mol->CO_stretch NO2_asym N-O Asym. Stretch (1550-1475 cm⁻¹) mol->NO2_asym NO2_sym N-O Sym. Stretch (1360-1290 cm⁻¹) mol->NO2_sym Ar_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) mol->Ar_CH Ar_OOP C-H OOP Bend (900-675 cm⁻¹) mol->Ar_OOP

Caption: Key FTIR absorptions of 2-(3-nitrophenyl)butanoic acid.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural characterization of 2-(3-nitrophenyl)butanoic acid. Both ATR and KBr pellet methods provide the necessary data to confirm the presence of the carboxylic acid, nitro, and meta-substituted aromatic functionalities. The choice between the two techniques depends on the specific analytical goal: ATR offers speed and convenience for routine identification, while the KBr pellet method provides higher sensitivity and classic transmission spectra suitable for more rigorous quantitative work and library development. A thorough understanding of the principles behind each technique and the characteristic vibrational modes of the molecule ensures accurate and reliable spectral interpretation.

References

  • Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. JoVE. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. American Chemical Society. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. Available at: [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link]

  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at: [Link]

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. ACS Publications. Available at: [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]

  • IR: nitro groups. University of Calgary. Available at: [Link]

  • 2-(3-nitrophenyl)butanoic acid. ChemBK. Available at: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Preprints.org. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

Sources

Comparative

distinguishing 2-(3-nitrophenyl)butanoic acid from 2-(4-nitrophenyl)butanoic acid

This technical guide details the differentiation of 2-(3-nitrophenyl)butanoic acid (meta-isomer) from 2-(4-nitrophenyl)butanoic acid (para-isomer). These compounds are regioisomers often encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the differentiation of 2-(3-nitrophenyl)butanoic acid (meta-isomer) from 2-(4-nitrophenyl)butanoic acid (para-isomer). These compounds are regioisomers often encountered during the synthesis of the anti-platelet drug Indobufen , where the para-isomer is the desired intermediate and the meta-isomer is a potential impurity.

Executive Summary

The primary distinction between these isomers lies in their molecular symmetry, which dictates their physical state and spectroscopic signatures.

  • The Para-isomer (Indobufen intermediate) is a crystalline solid with a high melting point (~122°C) and a symmetric AA'BB' aromatic proton signal in NMR.

  • The Meta-isomer (common impurity) typically has a significantly lower melting point and displays a complex, asymmetric aromatic splitting pattern (Singlet-Doublet-Doublet-Triplet) in NMR.

Physical Properties & Identification Data[1][2][3][4][5][6][7][8]

The following table summarizes the key physicochemical differences.

Feature2-(4-Nitrophenyl)butanoic acid (Para)2-(3-Nitrophenyl)butanoic acid (Meta)
Structure Nitro group opposite the alkyl chain (1,4-sub)Nitro group offset from alkyl chain (1,3-sub)
CAS Number 7463-53-8 21762-22-1
Melting Point 121 – 123 °C (Crystalline Solid)< 90 °C (Likely oil or low-melting solid)*
Symmetry High (

local symmetry)
Low (

only)
Polarity (HPLC) Typically more retained on C18 (Planar)Typically less retained on C18 (Kinked)

*Note: Meta-substituted aromatics generally possess lower lattice energy than para-isomers due to less efficient packing (Carnelley’s Rule).

Spectroscopic Analysis (The Gold Standard)

A. Proton NMR ( H NMR) – Aromatic Region

This is the most definitive method for identification. The aliphatic side chain (ethyl group and chiral methine) will appear similar for both (


 0.9–2.5 ppm), so focus exclusively on the aromatic region (7.0 – 8.5 ppm) .
1. Para-Isomer (Symmetric)

Due to the axis of symmetry passing through the C1 and C4 positions, the protons ortho to the nitro group are chemically equivalent, as are the protons ortho to the butanoic acid chain.

  • Pattern: Two distinct doublets (often described as an AA'BB' system).

  • Shift:

    • 
       ppm (d, 
      
      
      
      Hz, 2H): Protons ortho to
      
      
      (deshielded).
    • 
       ppm (d, 
      
      
      
      Hz, 2H): Protons ortho to alkyl chain.
  • Key Diagnostic: Look for a clean "two-tall-peaks" pattern (two doublets).

2. Meta-Isomer (Asymmetric)

The 1,3-substitution breaks the symmetry, resulting in four distinct non-equivalent aromatic protons.

  • Pattern: Four separate signals (Singlet, Doublet, Doublet, Triplet).

  • Shift (Approximate):

    • 
       ppm (Singlet , 1H): The isolated proton between the nitro and alkyl groups (H-2). This is the "Smoking Gun"  for the meta isomer.
      
    • 
       ppm (Doublet, 1H): Proton ortho to 
      
      
      
      and para to alkyl (H-4).
    • 
       ppm (Doublet, 1H): Proton ortho to alkyl and para to 
      
      
      
      (H-6).
    • 
       ppm (Triplet, 1H): The proton meta to both groups (H-5).
      
B. Infrared Spectroscopy (IR)

Using FTIR (ATR or KBr pellet), examine the "Fingerprint Region" (


) for C-H out-of-plane bending vibrations.
  • Para-Substituted: Shows a single strong band at 800–850 cm⁻¹ (2 adjacent H's).

  • Meta-Substituted: Shows two bands: one at 750–810 cm⁻¹ (3 adjacent H's) and a distinct ring-bending peak near 690 cm⁻¹ .[1]

Experimental Protocols

Protocol A: Rapid NMR Discrimination

Objective: Confirm isomer identity in <15 mins.

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 or CDCl3 . (DMSO is preferred if the acid is insoluble in chloroform).

  • Acquisition: Run a standard proton sequence (16 scans).

  • Processing: Phase and baseline correct. Zoom into 7.0–9.0 ppm .

  • Analysis:

    • Integrate the aromatic region. Total integral should equal 4H.

    • Pass Criteria (Para): Two regions of 2H each.

    • Fail Criteria (Meta/Mix): Presence of a singlet > 8.2 ppm or a triplet ~7.5 ppm.

Protocol B: HPLC Separation (Reverse Phase)

Objective: Quantify isomeric impurity levels.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Expected Elution:

    • The Meta-isomer typically elutes earlier due to higher polarity and "kinked" shape preventing deep intercalation into the C18 stationary phase.

    • The Para-isomer elutes later due to planar geometry increasing hydrophobic interaction.

Decision Logic (Visual Workflow)

The following diagram illustrates the logical flow for identifying the compound.

IsomerID Start Unknown Sample (2-Nitrophenylbutanoic acid) MP_Test Step 1: Measure Melting Point Start->MP_Test High_MP MP > 120°C MP_Test->High_MP Low_MP MP < 100°C (or Oil) MP_Test->Low_MP NMR_Test Step 2: 1H NMR (Aromatic Region) High_MP->NMR_Test Likely Para Low_MP->NMR_Test Likely Meta Para_Pattern Pattern: 2 Doublets (2H each) Symmetric AA'BB' NMR_Test->Para_Pattern Symmetric Meta_Pattern Pattern: Singlet + 2 Doublets + Triplet Asymmetric ABCD NMR_Test->Meta_Pattern Asymmetric Result_Para CONFIRMED: Para-Isomer (Indobufen Intermediate) Para_Pattern->Result_Para Result_Meta CONFIRMED: Meta-Isomer (Impurity) Meta_Pattern->Result_Meta

Figure 1: Decision tree for the structural elucidation of nitrophenylbutanoic acid regioisomers.

References

  • ChemicalBook. (2024). 2-(4-Nitrophenyl)butyric acid Properties and Melting Point. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24047, 2-(4-Nitrophenyl)butyric acid. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid via Nitration. Retrieved from

  • LibreTexts Chemistry. (2021). Multiple Substituents - Directing Effects and NMR Shifts. Retrieved from

  • Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings by IR. Retrieved from

Sources

Validation

Comparative Guide: Biological Activity of Nitro-Phenylbutyric Acid Isomers

Executive Summary: The Scaffold Divergence The phenylbutyric acid (PBA) scaffold is a privileged structure in medicinal chemistry, acting as a "master key" for targets ranging from histone deacetylases (HDACs) to cycloox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

The phenylbutyric acid (PBA) scaffold is a privileged structure in medicinal chemistry, acting as a "master key" for targets ranging from histone deacetylases (HDACs) to cyclooxygenases (COX). However, the introduction of a nitro (-NO₂) group and the position of the phenyl ring (isomerism) drastically bifurcates biological activity.

This guide compares the two most scientifically significant isomers of nitro-phenylbutyric acid:

  • 4-(4-Nitrophenyl)butyric acid (4-p-NPBA): A linear analog of the HDAC inhibitor 4-PBA, primarily functioning as a prodrug scaffold and chemical chaperone.

  • 2-(4-Nitrophenyl)butyric acid (2-p-NPBA): A branched isomer and key intermediate for Indobufen , exhibiting anti-platelet and anti-inflammatory potential.[1]

Critical Insight: While 4-PBA is a pan-HDAC inhibitor, the introduction of a para-nitro group decreases immediate potency due to electron withdrawal but creates a high-value precursor for 4-(4-aminophenyl)butyric acid , which exhibits superior HDAC selectivity. Conversely, shifting the phenyl ring to the C2 position (2-p-NPBA) abolishes HDAC activity and shifts the target profile toward arachidonic acid metabolism (COX inhibition).

Chemical & Physical Properties Comparison

The following table contrasts the physicochemical profiles that dictate the bioavailability and target engagement of these isomers.

Feature4-(4-Nitrophenyl)butyric acid 2-(4-Nitrophenyl)butyric acid 4-Phenylbutyric Acid (Reference)
Structure Type Linear (Gamma-substituted)Branched (Alpha-substituted)Linear (Gamma-substituted)
Primary Target HDACs (Class I/II), ChaperoneCOX-1 / COX-2 (via Indobufen)HDACs, ER Stress Chaperone
LogP (Predicted) ~2.3 (Moderate Lipophilicity)~2.1 (Slightly Lower)2.4
Electronic Effect Strong EWG at para positionStrong EWG at para positionNeutral
Metabolic Fate Reduction to amino-PBA (Active)Chiral inversion, GlucuronidationBeta-oxidation
Key Application Epigenetic Probe / ProdrugAnti-thrombotic PrecursorUrea Cycle Disorders / Cancer

Biological Activity Profile

A. 4-(4-Nitrophenyl)butyric acid: The Epigenetic Modulator

Mechanism: This isomer retains the linear aliphatic chain required to penetrate the narrow hydrophobic channel of the HDAC active site. However, the nitro group is bulky and electron-withdrawing.

  • Direct Activity: Weak HDAC inhibition compared to 4-PBA. The nitro group lacks the zinc-chelating enhancement provided by hydroxamic acids or the neutral capping of the native phenyl ring.

  • Prodrug Activity: In vivo, the nitro group is readily reduced by nitroreductases to an amine (-NH₂) . The resulting 4-(4-aminophenyl)butyric acid is a significantly more potent HDAC inhibitor due to the capacity of the amino group to form additional hydrogen bonds at the rim of the catalytic tunnel.

B. 2-(4-Nitrophenyl)butyric acid: The Anti-Inflammatory Scaffold

Mechanism: Shifting the phenyl ring to the C2 (alpha) position creates steric bulk directly adjacent to the carboxylic acid.

  • Target Shift: This geometry prevents entry into the HDAC active site. Instead, it mimics the structure of arylpropionic acid NSAIDs (like Ibuprofen), allowing it to dock into the cyclooxygenase (COX) channel.

  • Therapeutic Utility: It serves as the direct precursor to Indobufen , a reversible inhibitor of platelet cyclooxygenase. It suppresses thromboxane A2 (TxA2) synthesis, inhibiting platelet aggregation.

Experimental Protocols

Protocol A: Fluorometric HDAC Inhibition Assay (For 4-p-NPBA)

Objective: Determine the IC50 of nitro-PBA isomers against nuclear extract HDACs.

Reagents:

  • Substrate: Fluor de Lys® (acetylated lysine substrate).

  • Enzyme Source: HeLa nuclear extract or recombinant HDAC1/3.

  • Developer: Trypsin-based stop solution.

Workflow:

  • Preparation: Dissolve 4-(4-nitrophenyl)butyric acid in DMSO (stock 10 mM). Prepare serial dilutions (1 µM to 10 mM).

  • Incubation: Mix 10 µL of compound dilution with 15 µL of HDAC enzyme solution in a 96-well black plate. Incubate at 37°C for 30 mins.

    • Control: 4-PBA (Standard) and Trichostatin A (Positive Control).

  • Reaction: Add 25 µL of Fluor de Lys® substrate (50 µM final). Incubate for 30 mins at 37°C.

  • Termination: Add 50 µL of Developer solution containing Trichostatin A (to stop reaction) and Trypsin (to cleave deacetylated substrate). Incubate 15 mins at RT.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm.

  • Analysis: Plot log[concentration] vs. % Inhibition. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Platelet Aggregation Inhibition (For 2-p-NPBA derivatives)

Objective: Assess anti-thrombotic potential via Born turbidimetry.

Workflow:

  • Blood Collection: Collect human venous blood into sodium citrate (3.8%). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Pre-incubation: Incubate 450 µL PRP with 50 µL of 2-(4-nitrophenyl)butyric acid (or Indobufen ref) at 37°C for 5 mins.

  • Induction: Add agonist (Arachidonic Acid 0.5 mM or Collagen 2 µg/mL).

  • Measurement: Monitor light transmission for 5 mins under constant stirring (1000 rpm) in an aggregometer.

  • Calculation: % Inhibition = [(Max Aggregation Control - Max Aggregation Sample) / Max Aggregation Control] × 100.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent biological pathways dictated by the isomer structure.

PBA_Isomer_Activity PBA 4-Phenylbutyric Acid (Parent Scaffold) Iso1 4-(4-Nitrophenyl)butyric acid (Linear Isomer) PBA->Iso1 Para-Nitro Substitution Iso2 2-(4-Nitrophenyl)butyric acid (Branched Isomer) PBA->Iso2 Alpha-Phenyl Shift Reduct Nitroreductase (Metabolic Activation) Iso1->Reduct HDAC HDAC Active Site (Zinc Chelation) Iso1->HDAC Weak Direct Inhibition Amino 4-(4-Aminophenyl)butyric acid (Active Metabolite) Reduct->Amino Amino->HDAC Epigen Increased Histone Acetylation (Neuroprotection/Apoptosis) HDAC->Epigen Iso2->HDAC No Binding (Steric Clash) Synth Amidation/Reduction (Synthetic Modification) Iso2->Synth Indo Indobufen Analog (Anti-Platelet Agent) Synth->Indo COX Cyclooxygenase (COX-1) (Arachidonic Acid Competition) Indo->COX Platelet Suppressed TxA2 Synthesis (Reduced Aggregation) COX->Platelet

Caption: Divergent biological pathways of nitro-phenylbutyric acid isomers. The linear 4-isomer targets epigenetic machinery (HDACs), while the branched 2-isomer targets inflammatory pathways (COX).

References

  • Kolb, A., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis."[2][3][4] International Journal of Biochemistry & Cell Biology. Link

  • Sterri, S.H., et al. (1985). "A radiochemical assay method for carboxylesterase and comparison of enzyme activity towards 4-nitrophenyl butyrate." Biochemical Pharmacology. Link

  • Gille, C., et al. (2025).[5] "4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation." Journal of Immunology Research. Link

  • PubChem Compound Summary. "2-(4-Nitrophenyl)butyric acid (Indobufen Intermediate)." National Library of Medicine. Link

  • Lu, Q., et al. (2010). "Prodrugs of Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry.

Sources

Comparative

Reference Standard Qualification Guide: alpha-Ethyl-3-nitrobenzeneacetic Acid

Content Type: Publish Comparison Guide Subject: 2-(3-Nitrophenyl)butanoic acid (CAS: 21762-22-1) Role: Critical Intermediate / Impurity (Ketoprofen Related Compound) Executive Summary alpha-Ethyl-3-nitrobenzeneacetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 2-(3-Nitrophenyl)butanoic acid (CAS: 21762-22-1) Role: Critical Intermediate / Impurity (Ketoprofen Related Compound)

Executive Summary

alpha-Ethyl-3-nitrobenzeneacetic acid (also known as 2-(3-nitrophenyl)butanoic acid) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of arylpropionic acid NSAIDs, specifically Ketoprofen analogs. In regulatory contexts (ICH Q3A/Q3B), qualifying this material as a Reference Standard (RS) is mandatory to accurately quantify it in drug substances.

This guide compares the two primary methodologies for assigning potency to this reference standard:

  • Mass Balance (MB): The traditional "subtraction" method (

    
    ).[1]
    
  • Quantitative NMR (qNMR): The modern "direct" method using internal calibration.

Recommendation: While Mass Balance provides a comprehensive impurity profile required for process understanding, qNMR is recommended for the primary potency assignment of the reference standard due to its superior SI-traceability and independence from response factors.

Strategic Comparison: Mass Balance vs. qNMR

The choice of qualification strategy impacts the "Standard Error" of your analytical method.

FeatureMethod A: Mass Balance (MB) Method B: 1H-qNMR
Principle Indirect. Assumes 100% purity and subtracts all measured impurities (Volatiles, Water, Inorganics, Organics).Direct. Measures the molar ratio of the analyte protons against a NIST-traceable Internal Standard (IS).
Primary Error Source Propagation of Error. Requires 4+ separate experiments (HPLC, KF, TGA, ROI). If an impurity is missed (e.g., non-UV active), potency is overestimated.Weighing & Integration. Accuracy depends strictly on the balance (micro-balance) and the NMR signal-to-noise ratio.
Traceability Difficult. Relies on the "purity" of the impurities being correct.High (SI-Traceable). Directly traceable to the Internal Standard (e.g., NIST SRM).
Sample Consumption High (>100 mg for all tests).Low (<20 mg).
Time to Result 3–5 Days (Method development + multiple runs).< 4 Hours.

Technical Deep Dive: Qualification Workflows

Structural Identity (Prerequisite)

Before potency assignment, identity must be unequivocal.

  • 1H NMR (DMSO-d6): Diagnostic triplet at

    
     ~0.9 ppm (methyl of ethyl group) and multiplet at 
    
    
    
    ~3.6 ppm (chiral alpha-proton). Aromatic nitro-substituted pattern (
    
    
    7.5–8.2 ppm).
  • IR: Strong Nitro stretches (

    
    ) and Carbonyl stretch (
    
    
    
    ).
  • MS:

    
     at 
    
    
    
    208 (ESI Negative).
Protocol A: Mass Balance Approach

Objective: Quantify all non-analyte components.



Step 1: HPLC Purity (Organic Impurities)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

    • Gradient: 10% B to 80% B over 20 min.

  • Detection: UV at 254 nm (Nitro group chromophore).

  • Limit: Report all impurities

    
    .
    

Step 2: Volatiles & Water

  • KF (Karl Fischer): Coulometric titration for water content.

  • TGA (Thermogravimetric Analysis): Scan 30°C to 300°C. Look for solvent loss <150°C.

Step 3: Residue on Ignition (ROI)

  • Sulfated ash method (USP <281>) to detect inorganic salts (catalyst residues).

Protocol B: qNMR Approach (Recommended)

Objective: Direct measurement of the main component.



Internal Standard Selection:

  • Maleic Acid (Traceable CRM):

    
     6.3 ppm (Singlet).
    
    • Why? The singlet falls in a clean region between the alkyl side chain (

      
       0.9–3.6) and the aromatic nitro signals (
      
      
      
      7.5+).
    • Alternative: Dimethyl sulfone (

      
       3.0 ppm), provided it resolves from the alpha-proton multiplet.
      

Step-by-Step Protocol:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of alpha-ethyl-3-nitrobenzeneacetic acid (

    
    ) and ~5 mg of Maleic Acid CRM  (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition (Bruker/Jeol 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: must be

      
       of the longest relaxing proton).
      
    • Scans: 16 or 32 (to achieve S/N > 250:1).

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correction (automatic + manual check).

    • Integrate the Maleic Acid singlet (set to normalized value) and the analyte Methyl triplet (

      
       ~0.9 ppm, 3H) or Aromatic proton (1H). Note: The Methyl triplet is often preferred due to higher proton count (3H), reducing integration error, provided it is baseline resolved.
      

Data Presentation & Logic

Experimental Data Comparison (Example)
ParameterMass Balance ResultqNMR Result
Chromatographic Purity 99.4% (Area %)N/A
Water (KF) 0.3%N/A
Residual Solvents 0.1%N/A
Inorganics (ROI) < 0.1%N/A
Calculated Potency 99.0% ± 0.8% 98.6% ± 0.4%
Comment Overestimates potency if non-UV impurities (e.g., salts) are missed.Lower value likely more accurate; detects "invisible" mass (e.g., non-chromatographable oligomers or salts).
Decision Logic for Qualification

QualificationLogic Start Start: Reference Standard Qualification Identity 1. Structural Identity (NMR, MS, IR) Start->Identity Choice Select Potency Method Identity->Choice MB_Path Method A: Mass Balance (Process Knowledge) Choice->MB_Path Routine QC qNMR_Path Method B: qNMR (Absolute Accuracy) Choice->qNMR_Path Primary Standard MB_Steps Requires: - HPLC (Purity) - KF (Water) - TGA (Solvents) - ROI (Ash) MB_Path->MB_Steps qNMR_Steps Requires: - Traceable Internal Std - d1 > 5*T1 - High Precision Weighing qNMR_Path->qNMR_Steps Comparison Compare Results MB_Steps->Comparison qNMR_Steps->Comparison Result_Match Results Agree (<1.0% diff) Use qNMR value (Lower uncertainty) Comparison->Result_Match Consistent Result_Mismatch Results Disagree (>1.0%) Investigate Hidden Impurities Comparison->Result_Mismatch Discrepancy

Figure 1: Decision logic for selecting and validating the qualification strategy. Note that qNMR is preferred for the "Primary Standard" assignment to establish traceability.

References

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12. Reference Standards. EDQM. Link

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • International Conference on Harmonisation (ICH) . Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Natural Products. Link

  • BIPM . qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures. Link

Sources

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